molecular formula C10H15NO2 B13612869 2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol

2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol

Cat. No.: B13612869
M. Wt: 181.23 g/mol
InChI Key: WGXQWKHWHMDWPL-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol
  • 2-Amino-2-(4-chlorophenyl)ethan-1-ol
  • 2-Amino-2-(4-fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is unique due to the presence of the methoxy and methyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(4-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-5-8(13-2)3-4-9(7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3

InChI Key

WGXQWKHWHMDWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(CO)N

Origin of Product

United States

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